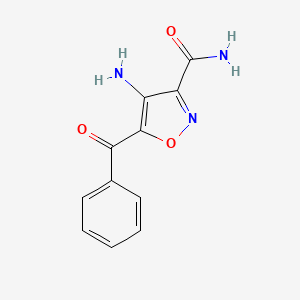

4-氨基-5-苯甲酰异恶唑-3-羧酰胺

描述

Synthesis Analysis

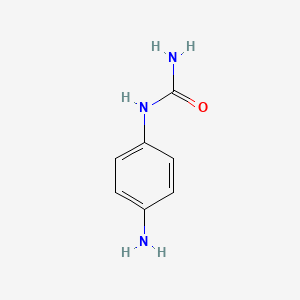

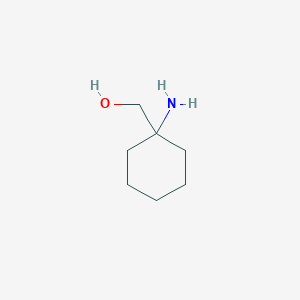

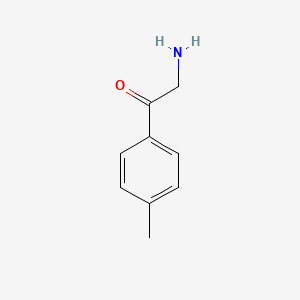

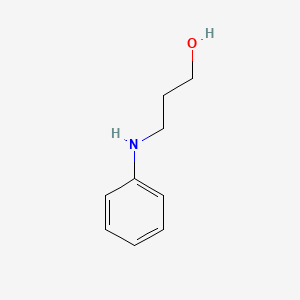

The synthesis of compounds related to 4-Amino-5-benzoylisoxazole-3-carboxamide involves multiple steps, including condensation reactions, amidation, and cyclization. For instance, the synthesis of related triazoles and pyrazoles has been achieved through reactions involving amino-carboxamides and amidines, showcasing a range of methodologies applicable to the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide derivatives. Such processes often require specific conditions, such as the presence of alkali or acid catalysts, to proceed efficiently (Albert & Trotter, 1979).

Molecular Structure Analysis

Molecular structure analysis of 4-Amino-5-benzoylisoxazole-3-carboxamide and related compounds can be conducted using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectroscopy, and X-ray crystallography. These analyses provide valuable information on the molecular geometry, electronic structure, and potential reactive sites of the molecule, essential for understanding its reactivity and interactions with other molecules. For example, studies have detailed the structural characterization of related compounds, revealing insights into their stability and reactivity patterns (Lu et al., 2017).

Chemical Reactions and Properties

4-Amino-5-benzoylisoxazole-3-carboxamide participates in various chemical reactions, indicative of its reactive functional groups. These reactions may include nucleophilic substitutions, condensations, and cyclization reactions, leading to a wide array of derivatives with diverse biological activities. The compound's chemical properties are closely related to its structure, where the presence of amino, carboxamide, and isoxazole groups play a significant role in its reactivity and the formation of new compounds with potential pharmacological applications (Wagner, Opolski, & Wietrzyk, 2003).

Physical Properties Analysis

The physical properties of 4-Amino-5-benzoylisoxazole-3-carboxamide, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various research fields. These properties are determined by the compound's molecular structure and are critical for its formulation and delivery in potential therapeutic applications. Studies involving related compounds have provided valuable data on their physical constants, aiding in the development of compounds with optimized pharmacokinetic profiles (Pillai et al., 1994).

科学研究应用

抗菌活性

4-氨基-5-苯甲酰异恶唑-3-羧酰胺: 作为一种潜在的抗菌剂已被研究。 该化合物中常见的异恶唑环被认为具有抗菌作用 . 研究表明,对异恶唑部分的修饰可以产生具有强大抗菌活性的化合物,这将有利于开发新的抗生素。

抗癌特性

包括4-氨基-5-苯甲酰异恶唑-3-羧酰胺在内的异恶唑衍生物在抗癌研究中显示出希望。 这些化合物可以被设计为靶向特定的癌细胞系,它们抑制肿瘤生长的功效已成为各种研究的主题 . 修改异恶唑核心结构的能力允许合成具有潜在抗肿瘤活性的新分子。

抗炎应用

异恶唑化合物的抗炎特性有据可查。 因此,4-氨基-5-苯甲酰异恶唑-3-羧酰胺可以作为开发新型抗炎药物的支架。 这些药物可能特别有用,用于治疗慢性炎症性疾病 .

抗氧化作用

异恶唑衍生物因其抗氧化作用而被探索,这在保护细胞免受氧化应激至关重要。4-氨基-5-苯甲酰异恶唑-3-羧酰胺可以用来合成具有增强抗氧化特性的化合物,这可能导致治疗由氧化损伤引起的疾病 .

药物设计与发现

异恶唑化合物的结构多样性使其在药物设计和发现中具有价值。4-氨基-5-苯甲酰异恶唑-3-羧酰胺可用作构建块,用于创建具有不同生物活性的多种分子,从而有助于扩展药物样化学空间 .

农用化学品应用

异恶唑衍生物也用于农用化学品行业。4-氨基-5-苯甲酰异恶唑-3-羧酰胺可用于合成具有杀虫剂或除草剂应用的化合物,从而有助于开发新的农用化学品 .

作用机制

While the specific mechanism of action for 4-Amino-5-benzoylisoxazole-3-carboxamide is not explicitly mentioned in the search results, it’s worth noting that isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity . They are useful in the development of new therapeutic agents with increased potency and lower toxicity .

未来方向

Given its unique structure and properties, 4-Amino-5-benzoylisoxazole-3-carboxamide shows promise for future research in drug discovery, organic synthesis, and medicinal research. Its application in the synthesis of new classes of bioactive peptides presents an exciting direction for future studies .

属性

IUPAC Name |

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPVENQAOITVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341097 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76390-64-2 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

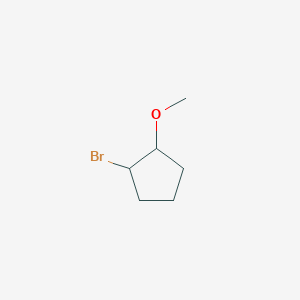

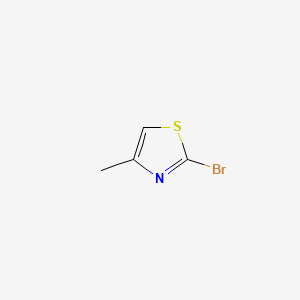

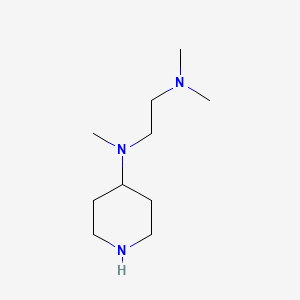

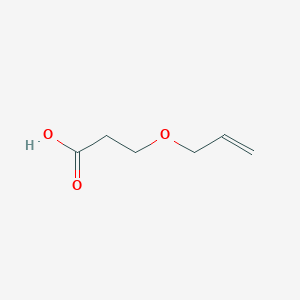

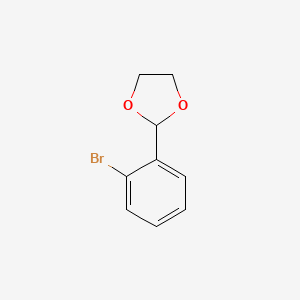

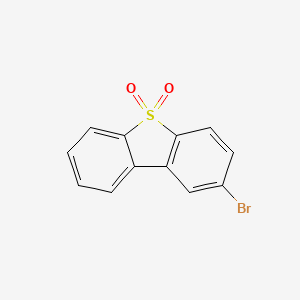

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

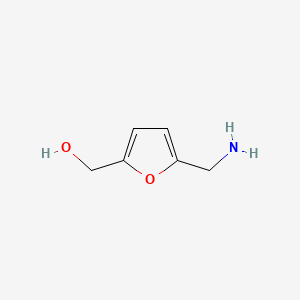

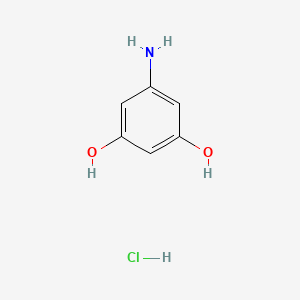

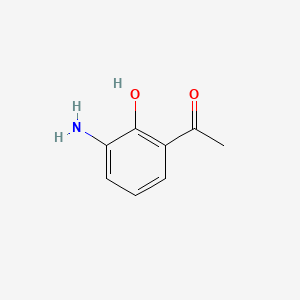

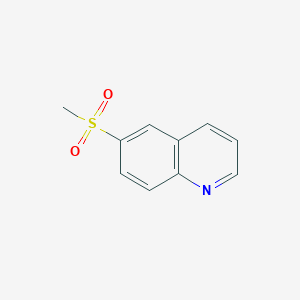

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Amino-5-benzoylisoxazole-3-carboxamide a useful starting material for synthesizing potentially antiproliferative compounds?

A1: 4-Amino-5-benzoylisoxazole-3-carboxamide is a valuable precursor in organic synthesis due to its structure. It possesses a reactive amino group and a carboxamide group, which allows for various chemical transformations. The research highlights its use in Friedländer condensation reactions with various carbonyl compounds containing a reactive α-methylene group. This reaction leads to the formation of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines [, ], a class of compounds known for their diverse biological activities, including antiproliferative effects.

Q2: What were the key findings regarding the antiproliferative activity of the synthesized isoxazolo[4,5-b]pyridine derivatives?

A2: The research primarily focused on establishing efficient synthetic methods for the isoxazolo[4,5-b]pyridine derivatives using 4-Amino-5-benzoylisoxazole-3-carboxamide. While the study did include in vitro testing of selected compounds against eight tumor cell lines, only one derivative, 6-benzoyl-5,7-difenyloisoxazolo[4,5-b]pyridine, displayed noteworthy antiproliferative activity at a concentration of 3.9 μg/ml [, ]. This finding suggests that further exploration of structural modifications within this class of compounds is necessary to enhance their potency and selectivity as potential antiproliferative agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。